[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride
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Overview
Description
[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride: is a chemical compound with the molecular formula C8H12ClN3O3 It is known for its unique structure, which includes an oxadiazole ring and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride typically involves multiple steps. One common synthetic route includes the formation of the oxadiazole ring followed by the introduction of the azetidine moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they generally involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry
In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products.
Mechanism of Action
The mechanism of action of [3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- [3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid
- [3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propionic acid
- [3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]butyric acid
Uniqueness
Compared to similar compounds, [3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride stands out due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for various applications, particularly in aqueous environments.
Properties
Molecular Formula |
C8H12ClN3O3 |
---|---|
Molecular Weight |
233.65 g/mol |
IUPAC Name |
2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C8H11N3O3.ClH/c1-5-9-8(14-10-5)6-2-11(3-6)4-7(12)13;/h6H,2-4H2,1H3,(H,12,13);1H |
InChI Key |
VVPNRXXRUZXIDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)CC(=O)O.Cl |
Origin of Product |
United States |
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